molecular formula C20H16ClN5O3 B12639649 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B12639649
M. Wt: 409.8 g/mol
InChI Key: DMNKFOJKVVYNGT-UHFFFAOYSA-N
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Description

8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology

Preparation Methods

The synthesis of 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves multiple steps, typically starting with the construction of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The preparation of the pyrido[3,2-d]pyrimidine core can be achieved through a series of cyclization reactions involving appropriate precursors . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, influencing cellular processes . The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and pyrido[3,2-d]pyrimidine analogs. These compounds share structural similarities but may differ in their biological activities and applications. For instance, 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N is another indole derivative with distinct properties . The uniqueness of 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

IUPAC Name

8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C20H16ClN5O3/c21-13-10-15(19(27)28)23-18-16(12-1-2-14-11(9-12)3-4-22-14)24-20(25-17(13)18)26-5-7-29-8-6-26/h1-4,9-10,22H,5-8H2,(H,27,28)

InChI Key

DMNKFOJKVVYNGT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(=N2)C4=CC5=C(C=C4)NC=C5)N=C(C=C3Cl)C(=O)O

Origin of Product

United States

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